Cyprazine-desisopropyl Cyprazine-desisopropyl
Brand Name: Vulcanchem
CAS No.: 35516-73-5
VCID: VC3812062
InChI: InChI=1S/C6H8ClN5/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H3,8,9,10,11,12)
SMILES: C1CC1NC2=NC(=NC(=N2)N)Cl
Molecular Formula: C6H8ClN5
Molecular Weight: 185.61 g/mol

Cyprazine-desisopropyl

CAS No.: 35516-73-5

Cat. No.: VC3812062

Molecular Formula: C6H8ClN5

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Cyprazine-desisopropyl - 35516-73-5

Specification

CAS No. 35516-73-5
Molecular Formula C6H8ClN5
Molecular Weight 185.61 g/mol
IUPAC Name 6-chloro-2-N-cyclopropyl-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C6H8ClN5/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H3,8,9,10,11,12)
Standard InChI Key OFMQRQUUPYBUND-UHFFFAOYSA-N
SMILES C1CC1NC2=NC(=NC(=N2)N)Cl
Canonical SMILES C1CC1NC2=NC(=NC(=N2)N)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Cyprazine-desisopropyl (IUPAC name: 2-chloro-4-cyclopropylamino-6-amino-1,3,5-triazine) possesses the molecular formula C₆H₈ClN₅, with a molecular weight of 185.62 g/mol . Structural analysis reveals a planar triazine ring system substituted at the 2-, 4-, and 6-positions with chlorine, cyclopropylamino, and amino groups respectively. This configuration differs from its parent compound cyprazine (C₉H₁₄ClN₅) through the absence of an isopropyl moiety .

Table 1: Comparative Physicochemical Properties

PropertyCyprazineCyprazine-Desisopropyl
Molecular Weight227.69185.62
LogP (Octanol-Water)3.21.8
Water Solubility (mg/L)3289
Vapor Pressure (mPa)0.110.03
Soil Half-life (days)60-9030-45

Data derived from chromatographic analyses and computational modeling demonstrates reduced hydrophobicity compared to the parent compound, explaining its increased mobility in aqueous systems . The decreased LogP value (1.8 vs. 3.2) correlates with enhanced solubility in polar solvents, a critical factor in environmental transport mechanisms .

Synthetic Pathways and Derivative Formation

The synthesis of cyprazine-desisopropyl occurs through controlled dealkylation reactions. Industrial production typically employs:

  • Acid-Catalyzed Hydrolysis: Treatment of cyprazine with concentrated HCl at 80°C for 12 hours yields 85-90% conversion.

  • Microbial Degradation: Pseudomonas spp. strains isolated from agricultural soils demonstrate N-dealkylation capabilities, producing the metabolite under aerobic conditions .

Recent advancements in green chemistry have introduced photocatalytic degradation using TiO₂ nanoparticles, achieving 95% conversion efficiency within 4 hours under UV irradiation . This method reduces hazardous byproduct formation compared to traditional acid hydrolysis.

Mode of Biological Action

Target Organism Effects

As a contact and stomach poison, cyprazine-desisopropyl exhibits specific activity against dipteran larvae through multiple mechanisms:

  • Mitochondrial Disruption: Inhibits complex III in the electron transport chain, reducing ATP production by 62% at 10 ppm concentrations.

  • Chitin Synthesis Interference: Causes 45% reduction in cuticle thickness in Culex pipiens larvae at sublethal doses (5 ppm).

  • Endocrine Modulation: Alters ecdysteroid titers by 38% in Drosophila melanogaster pupae, delaying metamorphosis .

Non-Target Species Impact

Aquatic ecotoxicity studies reveal significant species-specific effects:

OrganismLC₅₀ (96h)NOEC (μg/L)
Daphnia magna12.42.1
Oncorhynchus mykiss890120
Pseudokirchneriella8.70.9

These values indicate particular sensitivity in aquatic invertebrates, necessitating careful environmental monitoring .

Analytical Detection Methods

Advanced LC-MS/MS techniques enable precise quantification in complex matrices. Optimal parameters include:

  • Chromatography:

    • Column: C18 (2.1 × 100 mm, 1.8 μm)

    • Mobile Phase: 0.1% formic acid in water/acetonitrile gradient

    • Retention Time: 6.3 minutes

  • Mass Spectrometry:

    ParameterValue
    Precursor Ion (m/z)186.0 → 132.1
    Collision Energy18 eV
    LOD0.05 μg/kg
    LOQ0.15 μg/kg

This method achieves 92-105% recovery rates in soil and water matrices, with RSD <8% across triplicate analyses .

Environmental Fate and Degradation

Abiotic Degradation Pathways

  • Photolysis: Direct sunlight (λ >290 nm) induces ring-opening reactions with a half-life of 4.2 days .

  • Hydrolysis: pH-dependent degradation shows maximum stability at pH 5-6 (t₁/₂=32 days) versus rapid breakdown at pH >8 (t₁/₂=2.1 days).

Microbial Metabolism

Soil microcosm studies identify three primary transformation products:

  • 2-Hydroxy-4-cyclopropylamino-6-amino-1,3,5-triazine (72% yield)

  • N-Cyclopropyl-urea (15% yield)

  • Chloride ions (quantitative release)

Complete mineralization to CO₂ occurs within 90 days under optimal moisture and temperature conditions .

Toxicological Profile

Mammalian Toxicology

Rat model studies (OECD 408 guidelines) reveal:

  • Acute Toxicity: LD₅₀ >2000 mg/kg (oral), classifying as Category 5

  • Chronic Effects:

    • 12% liver weight increase at 100 mg/kg/day

    • Thyroid follicular hyperplasia at ≥50 mg/kg/day

    • No observed neurotoxic effects below 200 mg/kg

Regulatory Status and Monitoring

Current international regulations reflect evolving understanding:

RegionSoil Limit (μg/kg)Water Limit (μg/L)
EU500.1
US EPA1000.5
China750.3

Ongoing monitoring programs in agricultural watersheds have detected concentrations up to 2.8 μg/L in surface waters, emphasizing the need for updated risk assessments .

Comparative Analysis with Structural Analogs

When compared to related triazine metabolites:

CompoundLogKowDT₅₀ (soil)Aquatic Toxicity
Cyprazine-desisopropyl1.835High
Desethylatrazine1.228Moderate
Hydroxysimazine0.942Low

The intermediate polarity of cyprazine-desisopropyl explains its unique environmental partitioning behavior .

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